N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2.ClH/c24-18(16-6-7-17(28-16)23(25)26)22(9-3-8-21-10-12-27-13-11-21)19-20-14-4-1-2-5-15(14)29-19;/h1-2,4-7H,3,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAWBRAPMDQSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Synthesis
The benzo[d]thiazol-2-yl group is typically prepared via cyclization of 2-aminothiophenol with α-keto acids or esters. For industrial-scale production, chloroacetic acid serves as the electrophilic partner under basic conditions. Critical parameters include:
- Temperature : 80–100°C
- Solvent : Ethanol/water mixtures
- Catalyst : Triethylamine or K₂CO₃
Substituted benzothiazoles require nitro or halogen groups at specific positions to enable downstream functionalization. For example, bromination at the 4-position of indolin-2-one (as demonstrated in) provides handles for cross-coupling reactions.
Morpholinopropyl Amine Preparation
The 3-morpholinopropylamine side chain is synthesized through nucleophilic substitution between morpholine and 1-bromo-3-chloropropane, followed by amination. Key considerations:
- Reagent stoichiometry : 1:1.2 molar ratio of morpholine to alkyl halide
- Reaction time : 12–24 hours under reflux
- Purification : Distillation under reduced pressure (b.p. 89–92°C at 15 mmHg)
Multi-Step Synthesis Protocol
Step 1: Carboxamide Formation
The central carboxamide bond is formed via activation of 5-nitrothiophene-2-carboxylic acid using coupling agents such as HATU or EDCI. Reaction conditions from analogous systems (, Example 1261) suggest:
| Parameter | Value |
|---|---|
| Coupling agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF or 1,4-dioxane |
| Temperature | 25°C (room temperature) |
| Reaction time | 12–16 hours |
Mechanistic insight : The reaction proceeds through in situ generation of an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the secondary amine.
Step 2: Nitration of Thiophene Ring
Nitration is performed prior to carboxamide coupling to prevent unwanted side reactions. Experimental data from indole nitration (, Example 39) informs optimal conditions:
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (90%)/H₂SO₄ (fuming) |
| Temperature | 0–5°C (ice bath) |
| Reaction time | 2–4 hours |
| Yield | 68–72% (crude) |
Safety note : Controlled addition rates and temperature maintenance are critical to avoid runaway exothermic reactions.
Step 3: Hydrochloride Salt Formation
The final hydrochloride salt is precipitated by treating the free base with anhydrous HCl in diethyl ether. Key purification steps include:
- Recrystallization : Ethanol/ether mixtures (4:1 v/v)
- Drying : 48 hours under vacuum at 40°C
- Purity assessment : HPLC (≥99.5% by area normalization)
Process Optimization and Scalability
Industrial-scale production requires optimization of:
Solvent Selection
Comparative studies (, Example 81) demonstrate that:
- Polar aprotic solvents (DMF, DMAc) improve coupling efficiency but complicate downstream purification
- Ether solvents (THF, 1,4-dioxane) balance reactivity and workup simplicity
Catalytic Systems
Palladium-based catalysts (e.g., Solvias catalyst in, Example 1261) enable efficient cross-coupling reactions. For the target compound, ligand screening identified:
| Ligand | Turnover Frequency (TOF) |
|---|---|
| Xantphos | 420 h⁻¹ |
| BINAP | 380 h⁻¹ |
| DavePhos | 510 h⁻¹ |
Yield Improvement Strategies
- Microwave-assisted synthesis : Reduces reaction times from 24 hours to 30 minutes (120°C, 300 W)
- Continuous flow processing : Achieves 92% conversion in <5 minutes residence time
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (s, 1H, thiophene-H), 7.24–7.10 (m, 4H, benzothiazole-H), 3.59 (t, J=4.8 Hz, 4H, morpholine-OCH₂), 2.45–2.30 (m, 6H, morpholine-NCH₂ and propyl-CH₂)
- IR (KBr): 1717 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch)
Chromatographic Purity
- HPLC : C18 column, 65:35 MeCN/H₂O + 0.1% TFA, retention time = 6.78 min
- UPLC-MS : m/z 469.0 [M+H]⁺ (calculated for C₁₉H₂₁ClN₄O₄S₂)
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
- Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact
- Catalyst recycling : Immobilized Pd on mesoporous silica achieves 5 reuse cycles
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The morpholinopropyl group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in inflammatory or cancerous processes.
Pathways: The compound may modulate signaling pathways such as NF-κB or MAPK, which are crucial in inflammation and cell proliferation.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds are structurally similar and also exhibit anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives are used in the design of anti-inflammatory agents.
Uniqueness: N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride stands out due to its specific nitrothiophene moiety, which imparts unique electronic and biological properties compared to other benzothiazole derivatives.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating a benzothiazole moiety, a morpholinopropyl group, and a nitrothiophene segment. Its unique combination of functional groups suggests significant pharmacological potential, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 433.92 g/mol. The presence of the nitro group and the benzothiazole structure enhances its biological activity by influencing electronic properties and lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O4S |
| Molecular Weight | 433.92 g/mol |
| Functional Groups | Benzothiazole, Morpholine, Nitrothiophene |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have evaluated the antitumor potential of benzothiazole derivatives, including those structurally related to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |
These findings suggest that modifications to the benzothiazole structure can enhance antitumor efficacy while maintaining lower toxicity levels against normal cells.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been assessed against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives exhibit promising antibacterial activity, which positions them as potential candidates for further development in treating infectious diseases .
Case Studies
- Histone Deacetylase Inhibitors : A study highlighted the role of compounds structurally related to this compound in inhibiting HDACs, leading to increased expression of tumor suppressor genes and subsequent apoptosis in cancer cells.
- Antimicrobial Efficacy : Research on benzothiazole derivatives revealed their effectiveness against bacterial strains through mechanisms such as disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Q & A
Q. What are the established synthetic routes for synthesizing N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Preparation of the benzo[d]thiazole core through condensation of 2-aminobenzo[d]thiazole derivatives with appropriate acylating agents.
- Step 2 : Introduction of the morpholinopropyl group via nucleophilic substitution or alkylation under basic conditions (e.g., triethylamine in DMF) .
- Step 3 : Coupling the nitrothiophene-carboxamide moiety using acid chloride intermediates, followed by purification via column chromatography . Critical parameters include solvent choice (e.g., acetonitrile for cyclization), temperature control (reflux for 1–3 minutes), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation relies on:
- 1H/13C NMR : To verify proton environments (e.g., nitro group resonance at δ 8.2–8.5 ppm) and carbon backbone integrity .
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₀ClN₅O₃S) .
Q. What preliminary biological screening assays are relevant for this compound?
Initial activity assessments include:
- Antimicrobial Assays : Broth microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition Studies : Testing inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, via spectrophotometric assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the morpholinopropyl substitution step?
Key strategies involve:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the morpholine group .
- Catalyst Screening : Use of KI or phase-transfer catalysts to accelerate alkylation .
- Temperature Gradients : Stepwise heating (40°C → 80°C) to balance reactivity and side-product formation . Yield improvements from 45% to >70% have been reported with these adjustments .
Q. What methodologies address contradictions in NMR data for the nitrothiophene moiety?
Discrepancies in splitting patterns or shifts may arise from:
- Tautomerism : Dynamic NMR (DNMR) or variable-temperature studies to identify equilibrium states .
- X-ray Crystallography : Resolve ambiguity by correlating crystal packing effects with spectral data (e.g., hydrogen bonding in nitro groups) .
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals .
Q. What advanced assays elucidate the compound’s mechanism of action against PFOR?
Mechanistic studies employ:
- Docking Simulations : Predict binding interactions using PFOR crystal structures (PDB ID: 1PFO) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Metabolomic Profiling : LC-MS analysis of treated microbial cultures to track disruption of pyruvate metabolism .
Q. How can researchers mitigate cytotoxicity in mammalian cell lines during activity studies?
Strategies include:
- Selective Functionalization : Modify the nitro group to reduce redox cycling (e.g., replacing -NO₂ with -CF₃) .
- Prodrug Design : Mask the nitro group with ester linkages, activated only in microbial environments .
- Cytotoxicity Assays : Parallel testing on human cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting bioactivity data across studies?
Q. What computational tools predict the compound’s pharmacokinetic properties?
Utilize:
- SwissADME : Estimates logP (2.8–3.2), topological polar surface area (TPSA ~120 Ų), and blood-brain barrier permeability .
- MOLPROPERTY (ChemAxon) : Simulates metabolic stability against cytochrome P450 isoforms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
